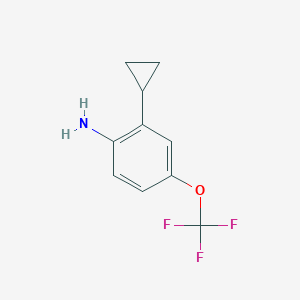

2-Cyclopropyl-4-(trifluoromethoxy)aniline

Description

Significance as a Privileged Chemical Structure and Synthetic Intermediate

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. acs.org While 2-Cyclopropyl-4-(trifluoromethoxy)aniline itself may not be formally designated as a privileged structure, its core components are frequently found in biologically active compounds, suggesting its potential as a "privileged substructure". acs.org

The aniline (B41778) scaffold is a fundamental component of numerous pharmaceuticals. The addition of a cyclopropyl (B3062369) group can introduce conformational rigidity and improve metabolic stability. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance membrane permeability and binding affinity, while also blocking metabolic pathways.

As a synthetic intermediate, this compound offers a versatile platform for chemical modification. The amino group of the aniline core can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities. This makes it a valuable precursor for the synthesis of a variety of compounds with potential applications in materials science and medicinal chemistry.

Overview of Research Trajectories for Substituted Arylamines

Substituted arylamines are a cornerstone of modern organic synthesis and medicinal chemistry. rsc.org Research in this area is vast and continually evolving, with several key trajectories:

Development of Novel Synthetic Methodologies: A significant area of research focuses on the development of new and more efficient methods for the synthesis of substituted arylamines. This includes transition metal-catalyzed cross-coupling reactions and direct reductive cross-coupling of nitroarenes, which offer improved step economy by avoiding protection and deprotection steps. rsc.orggoogle.com Uncatalyzed nucleophilic aromatic substitution is another important strategy, particularly for electron-deficient arenes. youtube.com

Exploration of Biological Activity: Substituted arylamines are integral to the discovery of new therapeutic agents. For instance, 4-(Trifluoromethoxy)aniline (B150132) is a known intermediate in the synthesis of anticancer agents. chemicalbook.com The introduction of various substituents onto the aromatic ring allows for the fine-tuning of a molecule's biological activity.

Application in Materials Science: The unique electronic and photophysical properties of certain substituted arylamines make them attractive for applications in materials science. For example, they have been investigated for their use in the development of side-group liquid-crystalline polymethacrylates. sigmaaldrich.com

The specific combination of a cyclopropyl and a trifluoromethoxy group on an aniline ring, as seen in this compound, aligns with current research trends that aim to create molecules with enhanced properties for various applications.

Properties

IUPAC Name |

2-cyclopropyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNPMKJMQIISMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235988 | |

| Record name | Benzenamine, 2-cyclopropyl-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-58-5 | |

| Record name | Benzenamine, 2-cyclopropyl-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-cyclopropyl-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 4 Trifluoromethoxy Aniline and Its Analogues

Precursor Synthesis and Starting Materials

The efficient construction of the target aniline (B41778) relies heavily on the availability of versatile and reactive precursors for both the cyclopropyl (B3062369) and the trifluoromethoxy moieties.

The cyclopropyl group can be introduced using a variety of synthons, the choice of which depends on the specific reaction strategy. Common synthons include cyclopropylboronic acid for cross-coupling reactions, cyclopropylamine (B47189) for nucleophilic amination, and cyclopropane (B1198618) carboxaldehyde for building more complex side chains.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. For instance, cyclopropyl arenes can be synthesized in very good yields via the coupling of aryl bromides or triflates with cyclopropylmagnesium bromide, a reaction facilitated by the presence of zinc bromide. organic-chemistry.org Alternatively, Suzuki-Miyaura coupling using potassium cyclopropyltrifluoroborate (B8364958) is effective with a range of aryl chlorides. organic-chemistry.org For direct C-N bond formation, cyclopropylamine can be coupled with aryl bromides in a palladium-catalyzed reaction to yield N-arylcyclopropylamines. researchgate.net

More fundamental cyclopropyl building blocks can be prepared through various methods. Cyclopropylacetylene, a versatile precursor, can be synthesized from cyclopropane carboxaldehyde by condensation with malonic acid, followed by halogenation and dehydrohalogenation. google.com A scalable route to (1-cyclopropyl)cyclopropylamine hydrochloride has been developed from the corresponding carboxylic acid via a Curtius degradation. nih.gov

| Synthon | Preparation Method | Application | Reference(s) |

| Potassium cyclopropyltrifluoroborate | Reaction of cyclopropylmagnesium bromide with trimethoxyborane followed by treatment with KHF₂. | Suzuki-Miyaura cross-coupling | organic-chemistry.org |

| Cyclopropylamine | Can be prepared from N-(1-ethoxycyclopropyl)aniline. researchgate.net | Nucleophilic amination, Buchwald-Hartwig amination | researchgate.netresearchgate.net |

| Cyclopropylboronic acid | Hydrolysis of the corresponding boronate ester. | Suzuki-Miyaura cross-coupling, Chan-Lam coupling | nih.gov |

| Cyclopropane carboxaldehyde | Oxidation of cyclopropylmethanol. | Wittig reaction, condensation reactions | google.com |

The incorporation of the trifluoromethoxy (OCF₃) group is a significant challenge in synthetic chemistry due to the unique properties of this substituent. nih.govnih.gov It is highly lipophilic and electron-withdrawing, making it a valuable functional group in drug discovery. nih.govnih.gov

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions, such as the chlorination of anisoles followed by a high-temperature fluorine exchange with SbF₃ or HF. nih.govbeilstein-journals.org Modern methods offer milder and more functional-group-tolerant alternatives. One notable strategy is the oxidative desulfurization-fluorination of aryl dithiocarbonates using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and hydrogen fluoride-pyridine. nih.gov

A particularly relevant approach for the synthesis of trifluoromethoxylated anilines involves an OCF₃ group migration. In this method, N-aryl-N-hydroxyacetamides are first O-trifluoromethylated using an electrophilic trifluoromethyl source like the Togni reagent II. nih.gov The resulting N-aryl-N-(trifluoromethoxy)amine intermediate then undergoes a thermal rearrangement to afford the desired ortho-trifluoromethoxylated aniline derivative in good to excellent yields. nih.govnih.gov This two-step process can often be performed in one pot. nih.gov

| Method | Reagents | Key Features | Reference(s) |

| Halogen Exchange | Anisole, PCl₅/Cl₂, SbF₃/SbCl₅ or HF | Harsh conditions, high temperatures (~200 °C) | nih.govbeilstein-journals.org |

| Oxidative Desulfurization-Fluorination | Aryl dithiocarbonates, DBH, HF-Pyridine | Milder than halogen exchange | nih.gov |

| O-Trifluoromethylation and Migration | N-aryl-N-hydroxyamides, Togni reagent II, heat | Forms ortho-OCF₃ anilines, good functional group tolerance | nih.govnih.gov |

| Reaction with Trifluoromethyl Triflate | N-oxides, Trifluoromethyl triflate (TFMT) | Synthesizes N-heteroaromatic trifluoromethyl ethers | rsc.org |

The aniline functionality can be introduced at various stages of the synthesis. One common approach is the reduction of a nitro group on a pre-functionalized aromatic ring. For example, a precursor like 1-chloro-2-cyclopropyl-5-nitro-3-(trifluoromethoxy)benzene could be synthesized and the nitro group subsequently reduced to an amine using standard conditions (e.g., Fe/HCl, H₂/Pd-C, or SnCl₂). This strategy is exemplified in the synthesis of N-cyclopropyl-4-fluoroanilines, where a substituted nitrobenzene (B124822) is a key intermediate. googleapis.comgoogle.com

Alternatively, the aniline nitrogen can be introduced via a cross-coupling reaction. The Buchwald-Hartwig amination allows for the palladium-catalyzed formation of a C-N bond between an aryl halide (or triflate) and an amine. researchgate.net For instance, a precursor such as 2-bromo-1-cyclopropyl-5-(trifluoromethoxy)benzene could be coupled with ammonia (B1221849) or an ammonia equivalent to form the target aniline. A one-step synthesis of various N-arylcyclopropylamines has been achieved via the Pd₂(dba)₃/BINAP/NaOtBu-catalyzed amination of an aryl bromide with cyclopropylamine, demonstrating the utility of this approach. researchgate.net

Formation of the 2-Cyclopropyl-4-(trifluoromethoxy)aniline Scaffold

The final assembly of the target molecule involves the strategic introduction of the key functional groups onto the benzene (B151609) ring.

Introduction of the cyclopropyl group at the C2 position of a pre-formed 4-(trifluoromethoxy)aniline (B150132) precursor is a key synthetic challenge. One robust method is the Suzuki-Miyaura cross-coupling reaction. This would involve a precursor such as 2-bromo-4-(trifluoromethoxy)aniline (B65650), which could be coupled with cyclopropylboronic acid or its trifluoroborate salt in the presence of a palladium catalyst and a suitable base. organic-chemistry.org

Another approach is the copper-promoted N-cyclopropylation of anilines with cyclopropylboronic acid, although this method forms a C-N bond rather than the required C-C bond for the target molecule. nih.gov A more direct C-H functionalization approach could also be envisioned, though this remains a more complex and less developed strategy for this specific substitution pattern.

For analogues where the cyclopropane ring itself contains stereocenters, asymmetric cyclopropanation is the method of choice. These reactions typically involve the addition of a carbene or carbenoid to an alkene. dicp.ac.cnwiley-vch.de The stereoselectivity is controlled by a chiral catalyst, a chiral auxiliary, or a directing group within the substrate. wiley-vch.de

Transition metal catalysts based on rhodium, copper, and cobalt are widely used for asymmetric cyclopropanation. dicp.ac.cnacs.orgnih.gov Rhodium(I)/chiral diene complexes, for example, have been shown to catalyze the asymmetric cyclopropanation of N-vinylamides with α-diazoarylacetates, yielding enantioenriched cyclopropylamides with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). acs.org

Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have emerged as powerful catalysts for asymmetric radical cyclopropanation. nih.gov These systems can activate in situ-generated diazo compounds for the cyclopropanation of a wide range of alkenes, including challenging substrates, to provide chiral heteroaryl cyclopropanes in high yields with excellent diastereo- and enantioselectivities. nih.gov A proposed stepwise radical mechanism involves α- and γ-metalloalkyl radicals as key intermediates. nih.gov Another cobalt-catalyzed method uses gem-dichloroalkanes as precursors to nonstabilized carbenes, avoiding the need for potentially hazardous diazoalkanes. dicp.ac.cnpurdue.edu

Substrate-directed cyclopropanation offers an alternative strategy. Alkenyl cyclopropyl carbinol derivatives have been shown to be excellent directing groups for diastereoselective Simmons-Smith cyclopropanation, furnishing densely substituted bicyclopropanes as a single diastereomer. acs.org This highlights the potential for using a functional group on the aniline nitrogen (e.g., an amide or carbamate) to direct the cyclopropanation of an adjacent vinyl group, which could then be transformed into the final product.

| Catalyst System | Carbene Source | Substrate Example | Stereoselectivity | Reference(s) |

| Cationic Rh(I)/Chiral Diene | α-Diazoarylacetates | N-Vinylbenzamide | >20:1 dr, up to 99% ee | acs.org |

| Co(II)-Porphyrin | α-Heteroaryldiazomethanes (in situ) | Styrenes, Alkenes | High dr and ee | nih.gov |

| Co/Pyridine Diimine | gem-Dichloroalkanes | Styrenes, 1,1-disubstituted alkenes | High ee | dicp.ac.cnpurdue.edu |

| Engineered Myoglobin | Diazoacetonitrile | Styrenes | Up to 99.9% de and ee | rochester.edu |

| Simmons-Smith (Substrate-Directed) | CH₂I₂/Zn-Cu | Alkenyl cyclopropyl carbinols | Single diastereomer | acs.org |

Strategies for Incorporating the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group imparts unique properties to molecules, such as increased lipophilicity and metabolic stability. nih.gov Its installation onto an aromatic ring can be achieved through several methods.

Direct trifluoromethoxylation of aromatic rings can be accomplished using electrophilic reagents. nih.gov However, these methods can be challenging due to the need for expensive reagents and harsh conditions. researchgate.net Reagents such as O-(trifluoromethyl)dibenzofuranium salts, generated in situ, can trifluoromethylate phenols, but often require very low temperatures. nih.govbeilstein-journals.org

More recently, hypervalent iodine reagents, like Togni reagents, have been employed for electrophilic trifluoromethylation and subsequent rearrangement to form trifluoromethoxylated arenes. nih.gov A protocol for the synthesis of ortho-OCF3 aniline derivatives involves the O-trifluoromethylation of protected N-aryl-N-hydroxylamines with a Togni reagent, followed by a thermal migration of the OCF3 group. nih.govsemanticscholar.org This rearrangement provides a regioselective route to ortho-trifluoromethoxylated anilines. nih.gov

Electrochemical methods offer an alternative, operationally simple protocol for the direct C–H trifluoromethoxylation of aromatics. This process involves the electrochemically generated CF3 radical, which is then converted to a CF3O radical that adds to the aromatic ring. researchgate.net

A robust and widely used strategy for synthesizing anilines is the reduction of the corresponding nitroaromatic compound. mdpi.com This method is highly applicable for the synthesis of this compound, provided the precursor, 4-cyclopropyl-1-nitro-2-(trifluoromethoxy)benzene, is accessible. The selective reduction of a nitro group in the presence of other functional groups is a key advantage of this approach. rsc.org

Various catalytic systems can achieve this transformation. Traditional methods often used iron powder, but this generates significant waste. rsc.org Modern catalytic reductions employ transition metals. The choice of catalyst and reaction conditions can influence the reaction's efficiency and selectivity. For instance, the adsorption geometry of the nitroaromatic compound on the catalyst surface can significantly impact its reduction affinity. rsc.org A parallel position of the nitro group with high surface proximity is a key descriptor for efficient reduction. rsc.org

Electrochemical reduction offers a scalable and clean alternative. Studies have shown the successful reduction of 3-nitrobenzotrifluoride (B1630513) derivatives to the corresponding anilinium bisulfates in a continuous flow electrolysis cell, demonstrating the industrial applicability of this method. acs.org Photocatalytic processes using supported silver-copper (B78288) alloy nanoparticles have also been reported for the selective reduction of nitroaromatics under mild conditions with visible light irradiation. researchgate.net

Table 2: Selected Methods for Nitro Group Reduction

| Method | Catalyst/Reagent | Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Transition Metals (e.g., Pd, Pt, Ni) | H2 gas, various solvents | Widely used, high efficiency. |

| Electrochemical Reduction | e.g., CuSn7Pb15 cathode | Divided cell, H2SO4 | Scalable, continuous flow possible. acs.org |

| Photocatalytic Reduction | Ag-Cu alloy NPs | Visible light, base | "Green" method, mild conditions. researchgate.net |

| Transfer Hydrogenation | e.g., Hydrazine, Formic acid | Metal catalyst | Avoids use of high-pressure H2 gas. |

Direct Amination and Reductive Amination Approaches

Directly forming the C-N bond of the aniline is an atom-economical approach.

Direct C-H amination of arenes is an attractive strategy that avoids pre-functionalization of the aromatic ring. Copper-catalyzed methods have been developed for the direct C-H amination of arenes using N-hydroxyphthalimide as an amidyl radical precursor under air. beilstein-journals.org Another approach is the direct amination of hydrocarbons with ammonia over a catalyst at high temperatures and pressures. google.com While powerful, controlling the regioselectivity of these reactions on a substituted benzene ring like 1-cyclopropyl-4-(trifluoromethoxy)benzene (B13704785) can be a significant challenge.

Reductive amination is a versatile method for forming amines from carbonyl compounds. In a synthetic route towards (2-aminocyclopropyl)phenyl derivatives, a key step involved the reductive amination of an aniline derivative with cyclopropanealdehyde. acs.org This specific example illustrates the formation of a cyclopropylamine from an existing aniline, rather than the formation of the aniline itself. However, the principle could be applied if a suitable ketone precursor, such as 2-amino-5-(trifluoromethoxy)cyclopropylphenone, were available for amination to install the final amino group.

Advanced Synthetic Protocols and Catalysis

Modern organic synthesis relies heavily on advanced catalytic systems to achieve high efficiency and selectivity.

Transition-metal-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry and provide powerful tools for constructing the C-N and C-C bonds necessary for the target aniline. nih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are exceptionally useful for the synthesis of anilines from aryl halides or triflates. researchgate.netbeilstein-journals.org This strategy could be employed by coupling an amine source with a pre-functionalized aryl halide, such as 1-bromo-2-cyclopropyl-4-(trifluoromethoxy)benzene. The versatility of these reactions allows for a wide range of functional groups to be tolerated. nih.gov

Nickel-catalyzed photoredox reactions have also emerged as a general approach for C-N bond formation. These methods can couple anilines with aryl halides using tert-butylamine (B42293) as a bifunctional additive that acts as both a base and a ligand, offering a cost-effective protocol. nih.gov

For the construction of the C-C bond between the aromatic ring and the cyclopropyl group, Suzuki-Miyaura coupling is a highly effective method. This reaction can couple an aryl chloride with potassium cyclopropyltrifluoroborate in the presence of a palladium catalyst. organic-chemistry.org Therefore, a viable synthetic route could involve the Suzuki coupling of 2-bromo-4-(trifluoromethoxy)aniline with a cyclopropylboron reagent.

Table 3: Overview of Potential Cross-Coupling Strategies

| Coupling Reaction | Catalyst System (Typical) | Bond Formed | Potential Application in Synthesis |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Aryl C-N | Coupling an amine with 1-halo-2-cyclopropyl-4-(trifluoromethoxy)benzene. beilstein-journals.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Aryl C-C | Coupling a cyclopropylboronic acid with 2-halo-4-(trifluoromethoxy)aniline. organic-chemistry.org |

| Nickel-Catalyzed Photoredox | Ni catalyst, Photoredox catalyst | Aryl C-N | Alternative to Pd for the amination step. nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is highly effective for forming the crucial carbon-carbon bond between the aniline ring and the cyclopropyl group. A plausible and efficient route to this compound involves the coupling of a 2-halo-4-(trifluoromethoxy)aniline with a cyclopropylboronic acid derivative.

The general applicability of Suzuki-Miyaura coupling for the synthesis of biaryl compounds, which are structurally related to the target molecule, is well-documented. rsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. nih.govjove.com For the specific case of introducing a cyclopropyl group, potassium cyclopropyltrifluoroborate has been shown to be an effective coupling partner with aryl chlorides, offering advantages in stability and handling over cyclopropylboronic acid itself. google.comarkat-usa.org The reaction conditions are generally mild and tolerate a wide range of functional groups, which is crucial when dealing with a trifluoromethoxy-substituted aniline. rsc.org

A typical reaction setup would involve reacting 2-bromo-4-(trifluoromethoxy)aniline with cyclopropylboronic acid or its potassium trifluoroborate salt in the presence of a palladium catalyst and a suitable base, such as potassium carbonate or potassium phosphate, in a solvent like toluene (B28343) or a mixture of water and an organic solvent. google.commdpi.comualberta.ca The use of specialized phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, can further enhance the efficiency and scope of the coupling with challenging substrates like aryl chlorides. arkat-usa.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | 2-Bromo-4-(trifluoromethoxy)aniline | Electrophilic coupling partner |

| Organoboron Reagent | Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand (optional) | XPhos, n-BuPAd₂ | Stabilizes the catalyst and promotes reaction |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane/Water | Reaction medium |

Other Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Beyond Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions are instrumental in synthesizing substituted anilines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. youtube.com While not directly applicable for creating the C2-cyclopropyl bond, it is fundamental in constructing the aniline core itself or in the synthesis of more complex analogues. For instance, a suitably substituted aryl halide can be coupled with an amine to generate the aniline scaffold. guidechem.com

Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid presents an alternative route for attaching the cyclopropyl group to the nitrogen atom, which could be relevant for the synthesis of N-cyclopropylated analogues. This reaction proceeds in the presence of a copper(II) salt, a ligand such as 2,2'-bipyridine, and a base. nih.gov

Furthermore, the synthesis of N-arylcyclopropylamines has been achieved in a single step via the palladium-catalyzed amination of an aryl bromide with cyclopropylamine. This method has been shown to be effective for a variety of substituted anilines, with yields ranging from 43% to 99%. wikipedia.org This approach could be envisioned for the synthesis of the target molecule by starting with 1-bromo-2-halo-4-(trifluoromethoxy)benzene, followed by sequential amination reactions.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, as it avoids the need for pre-functionalized starting materials. scispace.com For the synthesis of this compound, C-H functionalization can be envisioned in two ways: introduction of the cyclopropyl group onto the pre-formed 4-(trifluoromethoxy)aniline, or introduction of the trifluoromethoxy group onto a 2-cyclopropylaniline.

A significant advancement in the synthesis of ortho-trifluoromethoxylated anilines involves a two-step process. google.comwikipedia.orgnih.gov This method starts with an N-aryl-N-hydroxyacetamide, which undergoes O-trifluoromethylation using Togni's reagent II. The resulting intermediate then undergoes a thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aniline ring. guidechem.comacs.org This provides a direct route to the 2-amino-3-(trifluoromethoxy) substitution pattern, which could be adapted for the synthesis of the target molecule.

While direct C-H cyclopropylation of anilines is a less common transformation, advancements in palladium and other transition-metal catalysis are continually expanding the scope of such reactions. The development of suitable directing groups on the aniline nitrogen can facilitate selective C-H activation at the ortho position, enabling the introduction of various substituents.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and convergent approach to the synthesis of substituted anilines and heterocyclic systems. youtube.com While a specific MCR for the direct synthesis of this compound has not been reported, the general principles of MCRs can be applied to construct the core aniline structure or related heterocyclic analogues.

For example, various MCRs are known to produce highly substituted quinolines and other nitrogen-containing heterocycles starting from anilines, aldehydes, and other building blocks. scispace.com By choosing a starting aniline with the desired 4-(trifluoromethoxy) substitution, it is conceivable to design an MCR that incorporates a cyclopropyl-containing component to build up a more complex scaffold that could then be converted to the target aniline. The use of trifluoromethylated building blocks in MCRs is also an emerging area with significant potential.

Mechano-Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. These solvent-free or low-solvent reactions can offer advantages in terms of reduced waste, faster reaction times, and access to different reactivity compared to traditional solution-phase synthesis.

While specific applications of mechanochemistry to the synthesis of this compound are not yet documented, the principles have been successfully applied to related transformations. For instance, mechanochemical methods have been developed for C-N bond-forming reactions, which are fundamental to the synthesis of anilines and their derivatives. These techniques could potentially be adapted for the key bond-forming steps in the synthesis of the target molecule, such as the amination of an aryl halide or a cross-coupling reaction.

Chemical Reactivity and Transformation Studies of 2 Cyclopropyl 4 Trifluoromethoxy Aniline

Reactivity of the Arylamine Moiety

The arylamine portion of the molecule, consisting of the amino group (-NH₂) attached to the benzene (B151609) ring, is a primary site for many chemical reactions. The electron density of the aromatic ring and the lone pair of electrons on the nitrogen atom are central to its chemical character.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with a variety of electrophiles. This reactivity is a hallmark of primary arylamines. The electron-withdrawing nature of the para-trifluoromethoxy group tends to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to unsubstituted aniline (B41778). Conversely, the ortho-cyclopropyl group may have a modest electron-donating effect.

Common reactions involving the nucleophilic amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

While specific studies detailing these reactions on 2-Cyclopropyl-4-(trifluoromethoxy)aniline are not extensively documented in peer-reviewed literature, its role as a synthetic intermediate suggests it undergoes such transformations to build more complex molecules smolecule.com. The reactivity is analogous to that of similar anilines, such as 4-(trifluoromethoxy)aniline (B150132), which is used in the synthesis of various derivatives and bioactive compounds chemicalbook.comsigmaaldrich.com.

Table 1: Potential Nucleophilic Reactions of the Amino Group

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-cyclopropyl-4-(trifluoromethoxy)phenyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-cyclopropyl-4-(trifluoromethoxy)phenyl)benzenesulfonamide |

The amino group imparts basic properties to the molecule, allowing it to be protonated by acids to form an anilinium salt. The basicity of an arylamine is quantified by the pKa of its conjugate acid (ArNH₃⁺). The basicity of this compound is significantly influenced by its substituents.

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing through the inductive effect, which delocalizes the nitrogen lone pair into the aromatic ring and destabilizes the positive charge in the corresponding anilinium ion. This effect markedly reduces the basicity of the amino group. For comparison, the predicted pKa of the conjugate acid of 4-(trifluoromethoxy)aniline is approximately 3.75, which is lower than that of aniline (pKa ≈ 4.6) chemicalbook.com. The presence of the cyclopropyl (B3062369) group at the ortho position, which is generally considered a weak sigma-electron donor, may slightly increase basicity, but this effect is likely overshadowed by the powerful deactivating nature of the trifluoromethoxy group.

Table 2: Comparison of Predicted and Known pKa Values of Substituted Anilines

| Compound | Substituents | pKa of Conjugate Acid (ArNH₃⁺) | Effect on Basicity (vs. Aniline) |

|---|---|---|---|

| Aniline | None | ~4.6 | Reference |

| 4-(Trifluoromethoxy)aniline | 4-OCF₃ | ~3.75 (Predicted) chemicalbook.com | Decreased |

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile wikipedia.org. The outcome of such reactions on a substituted benzene ring is governed by the directing and activating/deactivating effects of the existing substituents .

In this compound, the directing effects are as follows:

Amino Group (-NH₂): A strongly activating group and an ortho-, para-director wikipedia.org.

Cyclopropyl Group (-C₃H₅): A weakly activating group and an ortho-, para-director.

Trifluoromethoxy Group (-OCF₃): A strongly deactivating group due to its inductive effect, but it directs incoming electrophiles to the ortho and para positions via resonance.

The positions on the ring available for substitution are 3, 5, and 6. The powerful activating and directing effect of the amino group dominates. Since the para position (position 4) is blocked, the amino group directs electrophiles to the ortho positions (positions 3 and 6). However, position 6 is already occupied by the amino group's reference point. Therefore, the primary directing influence is towards positions 3 and 5.

Position 3: Ortho to the amino group, but meta to the cyclopropyl group and ortho to the deactivating trifluoromethoxy group. It is also sterically hindered by the adjacent cyclopropyl group.

Position 5: Ortho to the amino group and meta to both the cyclopropyl and trifluoromethoxy groups.

Given these factors, electrophilic attack is most likely to occur at position 5 . This position is strongly activated by the amino group and is less sterically hindered than position 3. The deactivating influence of the trifluoromethoxy group is felt at both positions 3 and 5 (as they are ortho and meta to it, respectively), but the overriding factor is the activation from the amino group.

Table 3: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 1 | Strongly Activating | Ortho, Para |

| -C₃H₅ | 2 | Weakly Activating | Ortho, Para |

Transformations Involving the Cyclopropyl Group

The cyclopropane (B1198618) ring is a three-membered cycloalkane characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions nih.gov.

The high degree of strain in the cyclopropane ring (approximately 27 kcal/mol) allows it to undergo reactions that are not typical for other cycloalkanes. These reactions often involve the cleavage of a carbon-carbon bond to relieve the strain. Such transformations can be initiated by electrophiles, radicals, or transition metals nih.govbeilstein-journals.org.

Ring-opening of a cyclopropyl group can be initiated by the attack of an electrophile (E⁺), such as a proton (H⁺) from a strong acid or a halogen molecule nih.gov. The mechanism generally involves the formation of a carbocation intermediate. The cyclopropane's C-C bonds have significant p-character, allowing them to be attacked by strong electrophiles.

For this compound, an electrophilic ring-opening reaction would likely proceed as follows:

Electrophilic Attack: The electrophile attacks one of the C-C bonds of the cyclopropyl ring.

Carbocation Formation: The C-C bond breaks, leading to the formation of a carbocation. The regioselectivity of this step is determined by the stability of the resulting carbocation. A carbocation adjacent to the aromatic ring (a benzylic-type carbocation) would be stabilized by resonance.

Nucleophilic Capture: A nucleophile (Nu⁻) present in the reaction medium attacks the carbocation, yielding the final ring-opened product.

Ring-Opening Reactions of the Cyclopropane

Distal Bond Cleavage Mechanisms

The cyclopropane ring, characterized by its significant ring strain, is susceptible to ring-opening reactions under various conditions. nih.gov In the context of this compound, the cleavage of the distal C-C bond of the cyclopropyl group is a key reaction pathway. This process is often initiated by the formation of a radical cation on the aniline nitrogen. researchgate.net

Under acidic conditions, such as treatment with nitrous acid, N-cyclopropylanilines can undergo specific cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net This transformation is believed to proceed through an amine radical cation intermediate. The subsequent rapid opening of the cyclopropyl ring leads to the formation of an iminium ion and a carbon-centered radical. researchgate.net This radical can then react with species like nitric oxide (NO) or be further oxidized. researchgate.net

Furthermore, oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives are well-documented. nih.govbeilstein-journals.org These reactions can be initiated by the addition of a radical to the cyclopropyl group, leading to a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to form a more stable alkyl radical, which can then participate in subsequent cyclization or other reactions. beilstein-journals.org

Cyclopropyl-Aryl Conjugation Effects and Conformational Impact

The interaction between the cyclopropyl group and the aromatic ring in this compound has significant electronic and conformational consequences. The cyclopropyl group, with its "bent" bonds possessing partial π-character, can engage in conjugation with the adjacent aromatic π-system. This cyclopropyl-aryl conjugation influences the electron density distribution within the molecule.

The conformational preference of the cyclopropyl group relative to the aromatic ring is a critical factor governing the extent of this conjugation. Studies on related molecules, such as cyclopropyl methyl ketone, have shown that specific conformations are energetically favored. uwlax.edu For instance, a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, often allows for maximum overlap between the cyclopropyl orbitals and the π-system.

Reactivity and Influence of the Trifluoromethoxy Group

Electronic Effects on Aromatic Ring Reactivity

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring in this compound. mdpi.com This strong deactivating effect arises from both inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the fluorine atoms causes a strong withdrawal of electron density through the sigma bonds from the oxygen atom and, consequently, from the aromatic ring. lumenlearning.commsu.edu

Resonance Effect (-R): While the oxygen atom possesses lone pairs that could potentially donate electron density to the ring via resonance, the strong electron-withdrawing nature of the three fluorine atoms diminishes the oxygen's ability to act as a resonance donor. mdpi.com The electron density on the oxygen is significantly reduced, making it less available for delocalization into the aromatic π-system. mdpi.com

The net result is a strong deactivation of the aromatic ring towards electrophilic substitution reactions. minia.edu.eglibretexts.org The electron-poor nature of the ring makes it less nucleophilic and therefore less susceptible to attack by electrophiles. lumenlearning.comminia.edu.eg The trifluoromethoxy group generally directs incoming electrophiles to the meta position, although the presence of the activating amino and cyclopropyl groups complicates the regiochemical outcome in the title compound.

| Substituent Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of fluorine atoms. lumenlearning.commsu.edu | Deactivates the aromatic ring, making it less nucleophilic. minia.edu.eg |

| Resonance Effect (-R) | Diminished electron donation from the oxygen lone pairs due to the influence of the CF₃ group. mdpi.com | Further deactivates the aromatic ring towards electrophilic attack. mdpi.com |

Potential for Further Fluorination or Defluorination Reactions

The trifluoromethoxy group is generally considered stable; however, under specific and often harsh conditions, it can undergo further fluorination or defluorination reactions.

Fluorination: The introduction of additional fluorine atoms onto the trifluoromethoxy group is synthetically challenging. However, advancements in fluorination chemistry, including the use of potent fluorinating agents and catalytic methods, are continually expanding the possibilities for such transformations. mdpi.comnih.gov

Defluorination: Protolytic defluorination of trifluoromethyl-substituted arenes has been observed in the presence of Brønsted superacids. nih.gov This process suggests the formation of reactive electrophilic intermediates, such as carbocations. nih.gov Selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl group has also been achieved through base-promoted elimination, forming a difluoro-p-quinomethide intermediate that can be trapped intramolecularly. researchgate.net While these examples involve the trifluoromethyl (-CF₃) group, the underlying principles could potentially be applied to the trifluoromethoxy (-OCF₃) group under suitable reaction conditions.

Rearrangement Reactions and Domino Processes

The unique structural features of this compound, namely the strained cyclopropyl ring and the aniline moiety, make it a potential substrate for various rearrangement and domino reactions.

N-aryl-N'-cyclopropyl hydrazines, which can be conceptually derived from cyclopropylanilines, have been shown to undergo a homo-diaza-Cope rearrangement to afford quinoline (B57606) derivatives. nih.gov This reaction represents a homologation of the classic Fischer indole synthesis. nih.gov While not a direct reaction of the title compound, it illustrates the potential for rearrangement pathways involving the cyclopropyl and aniline functionalities.

The Curtius rearrangement is another powerful transformation that can be utilized in the synthesis of cyclopropylamine (B47189) derivatives. nih.gov This reaction involves the conversion of a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate, which can then be transformed into an amine. nih.gov This methodology could be relevant in synthetic routes leading to or from this compound.

Domino, or cascade, reactions involving cyclopropane derivatives are also prevalent in organic synthesis. The ring strain of the cyclopropane can be harnessed to drive a sequence of reactions. For instance, the opening of a donor-acceptor cyclopropane can initiate a cascade leading to the formation of complex heterocyclic structures.

Stereochemical Aspects of Reactions and Diastereoselectivity

Reactions involving the chiral center of the cyclopropyl group or the creation of new stereocenters in its vicinity can exhibit stereochemical control. The inherent chirality of a substituted cyclopropane ring can influence the stereochemical outcome of subsequent reactions.

In the context of nucleophilic substitution on substituted cyclopropanes, the stereochemistry of the starting material can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity. mdpi.com For instance, the formal Sₙ2 substitution of bromocyclopropanes with aniline nucleophiles has been shown to proceed with good to excellent diastereoselectivity. mdpi.com The steric hindrance at the nitrogen of the aniline can significantly affect the efficacy and selectivity of the reaction. mdpi.com

Computational and Theoretical Chemistry of 2 Cyclopropyl 4 Trifluoromethoxy Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure of molecules. For 2-cyclopropyl-4-(trifluoromethoxy)aniline, these calculations elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms.

For this compound, geometry optimization is typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This process minimizes the energy of the molecule to predict its most stable conformation. The calculations yield important data, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | C-N | 1.402 |

| C-O (methoxy) | 1.375 | |

| C-CF3 | 1.348 | |

| C-C (cyclopropyl) | 1.510 | |

| **Bond Angles (°) ** | C-N-H | 112.5 |

| C-O-C | 118.9 | |

| C-C-C (cyclopropyl) | 60.0 | |

| Dihedral Angles (°) | C-C-N-H | 180.0 |

These optimized parameters provide a precise model of the molecule's structure, which is crucial for understanding its interactions with other molecules.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. For this compound, the HOMO is primarily localized on the aniline (B41778) ring and the amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed more towards the trifluoromethoxy group, suggesting its role in nucleophilic interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

The relatively large HOMO-LUMO gap of 5.14 eV indicates that this compound is a chemically stable molecule.

Charge Distribution and Electrostatic Potentials

The charge distribution within a molecule provides valuable information about its electrostatic potential and is a key factor in predicting its reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of the molecule.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group, as well as the nitrogen atom of the amino group. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms of the amino group and the cyclopropyl (B3062369) ring, indicating these are sites for potential nucleophilic attack.

Mulliken charge analysis provides a quantitative measure of the charge distribution among the atoms in the molecule.

Table 3: Selected Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

| N (amino) | -0.85 |

| O (methoxy) | -0.62 |

| F (trifluoro) | -0.35 |

| H (amino) | +0.42 |

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by predicting reaction pathways and the energies of transition states.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics and mechanism.

For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structure. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Theoretical calculations can confirm a true transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion of the atoms along the reaction coordinate.

Regioselectivity and Stereoselectivity Predictions

Computational studies can predict the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In the case of electrophilic aromatic substitution on the aniline ring, the directing effects of the cyclopropyl and trifluoromethoxy substituents can be evaluated. The amino group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is a deactivating group and a meta-director. Computational analysis of the stability of the possible intermediates (sigma complexes) can predict the most likely position for substitution. The calculations would likely confirm that the positions ortho and para to the activating amino group are the most favorable for electrophilic attack, with the regioselectivity being influenced by the steric hindrance of the cyclopropyl group.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the orientation of the cyclopropyl and trifluoromethoxy groups relative to the aniline ring and each other. The rotation around the C(aryl)-C(cyclopropyl) and C(aryl)-O(trifluoromethoxy) bonds defines the key torsional angles and energetic minima.

The cyclopropyl group, due to its rigid, three-membered ring structure, has limited internal conformational flexibility. However, its orientation relative to the benzene (B151609) ring is crucial. The preferred conformation typically involves a "bisected" or "perpendicular" arrangement to minimize steric hindrance with the adjacent amino group. In the bisected conformation, one C-C bond of the cyclopropane (B1198618) ring is coplanar with the aromatic ring. This orientation can be influenced by subtle electronic interactions, such as hyperconjugation between the cyclopropyl's Walsh orbitals and the π-system of the aniline ring.

The trifluoromethoxy (-OCF₃) group introduces significant electronic and steric factors. The strong electronegativity of the fluorine atoms withdraws electron density from the oxygen and, through resonance, from the aromatic ring. The C-O bond length and the C-O-C bond angle are influenced by this electron withdrawal.

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on general principles of conformational analysis for similar structures, as specific experimental or high-level computational data for the title compound is not available.

| Parameter | Predicted Value Range | Notes |

| Dihedral Angle (N-C2-C1-C6) | 0-30° | Defines the planarity of the amino group with the ring. |

| Dihedral Angle (C3-C2-C(cyclo)-H) | ~90° (Perpendicular) or ~0°/180° (Bisected) | Determines the orientation of the cyclopropyl group. |

| Dihedral Angle (C3-C4-O-C(F3)) | 0-45° | Influenced by steric hindrance and electronic effects. |

Supramolecular Assembly and Intermolecular Interactions

The way this compound molecules pack in a solid-state (crystal) structure is governed by a variety of intermolecular interactions. These interactions dictate the supramolecular assembly. The primary interactions expected are hydrogen bonds involving the amino group and weaker contacts involving the fluorine atoms and hydrocarbon portions.

The -NH₂ group is a classic hydrogen bond donor. In a crystal lattice, it is highly probable that N-H···N or N-H···F hydrogen bonds form between adjacent molecules, creating chains or dimeric motifs. The trifluoromethoxy group, specifically the fluorine atoms, can act as weak hydrogen bond acceptors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact.

For this compound, a Hirshfeld surface analysis would likely reveal:

Red spots on the dnorm surface around the -NH₂ group, indicating strong N-H···N or N-H···F hydrogen bonding contacts.

Diffuse red areas corresponding to weaker C-H···F and C-H···π interactions.

Large regions of white or blue on the surface, indicating contacts at or longer than the van der Waals separation.

Table 2: Predicted Hirshfeld Surface Contact Contributions (Illustrative) Based on analyses of structurally similar molecules containing fluoro and amino groups. researchgate.netbldpharm.com

| Contact Type | Predicted Contribution (%) | Interacting Groups |

| H···H | 40 - 55% | Aromatic C-H, Cyclopropyl C-H |

| F···H/H···F | 15 - 25% | -OCF₃ and -NH₂, C-H groups |

| C···H/H···C | 10 - 15% | Aromatic ring and C-H groups |

| N···H/H···N | 5 - 10% | -NH₂ groups on adjacent molecules |

| O···H/H···O | < 5% | -OCF₃ and C-H groups |

Energy frameworks are a computational method to visualize the energetic architecture of a crystal. By calculating the interaction energies between a central molecule and its neighbors, the strength and nature of the packing can be represented as a network of cylinders, where the cylinder radius is proportional to the interaction strength. This analysis helps to understand the anisotropy of mechanical properties. researchgate.net

For this molecule, the energy framework would likely show that the strongest interaction energies (thickest cylinders) correspond to the hydrogen-bonding motifs, primarily driven by electrostatic forces. Weaker, dispersion-driven interactions would be represented by thinner cylinders, corresponding to π-stacking (if present) and van der Waals forces.

Void analysis complements this by calculating the empty spaces within the crystal lattice. A low void volume percentage generally indicates efficient crystal packing and potentially higher stability. For a molecule with bulky groups like cyclopropyl and trifluoromethoxy, the packing efficiency would depend on how well these groups interlock to minimize empty space.

Predictive Modeling of Reactivity and Structure-Reactivity Relationships

Computational methods can predict the chemical reactivity of this compound. Key aspects include its susceptibility to electrophilic and nucleophilic attack and the influence of its substituents on the reactivity of the aniline core.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. The most negative potential (red/yellow regions) would be located on the nitrogen atom of the amino group and to a lesser extent on the oxygen and fluorine atoms, indicating these are the most likely sites for electrophilic attack (e.g., protonation). The aromatic ring itself would be activated towards electrophilic substitution by the -NH₂ group, but deactivated by the -OCF₃ group. The positions ortho and para to the amino group are the most activated.

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

The HOMO would likely be localized primarily on the aniline ring and the nitrogen atom, consistent with the nucleophilic character of anilines. Its energy level indicates the molecule's ability to donate electrons.

The LUMO would likely be distributed over the aromatic ring, with contributions from the electron-withdrawing trifluoromethoxy group. Its energy indicates the molecule's ability to accept electrons.

The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Structure-reactivity relationships can be established by computationally modeling reactions. For instance, the trifluoromethyl group is known to enhance the electrophilicity of aromatic rings in certain reactions. The cyclopropyl group can also influence reactivity through its unique electronic properties. Predictive modeling could explore how these groups modulate the pKa of the anilinium ion or the rates of specific reactions, such as N-acylation or electrophilic aromatic substitution.

Applications of 2 Cyclopropyl 4 Trifluoromethoxy Aniline As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The structural characteristics of 2-cyclopropyl-4-(trifluoromethoxy)aniline make it a versatile starting material for the construction of complex organic molecules. The aniline (B41778) functional group serves as a nucleophile or can be readily converted into a diazonium salt, opening up a wide range of chemical transformations. The presence of the trifluoromethoxy group (-OCF3) can enhance the metabolic stability and binding affinity of the final products, a desirable trait in medicinal chemistry. smolecule.com Similarly, the cyclopropyl (B3062369) ring introduces conformational rigidity and unique steric properties into the target molecules. smolecule.com While specific non-heterocyclic complex molecules derived from this aniline were not detailed in the provided search results, its utility as a building block is evident from its application in synthesizing a diverse array of heterocyclic compounds. nih.govnih.govnih.gov The principles of organic synthesis suggest that this aniline derivative can be employed in various carbon-carbon and carbon-nitrogen bond-forming reactions to create intricate molecular architectures.

Precursor for Nitrogen-Containing Heterocyclic Systems

The primary application of this compound in synthetic organic chemistry is as a precursor for the synthesis of nitrogen-containing heterocyclic systems. The amino group on the benzene (B151609) ring is a key reactive site for cyclization reactions, leading to the formation of various ring structures that are scaffolds for many biologically active compounds.

Quinoline (B57606) Derivatives Synthesis

Quinolines are a class of heterocyclic compounds with a wide range of pharmaceutical and biological activities. nih.gov Several classical methods for quinoline synthesis, such as the Combes, Doebner-Miller, and Friedländer syntheses, utilize anilines as key starting materials. iipseries.orgjptcp.com In the Combes synthesis, anilines are condensed with β-diketones followed by acid-catalyzed cyclization. iipseries.org The Doebner-Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.org The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. iipseries.org

A specific example demonstrating the synthesis of a quinoline derivative with both cyclopropyl and trifluoromethyl groups involves the reaction of 4-chloro-2-trifluoroacetylaniline with cyclopropyl acetylene (B1199291) in the presence of anhydrous zinc(II) and triethylamine. nih.gov This reaction results in the formation of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, highlighting a practical route to such substituted quinolines. nih.gov Although this example uses a trifluoromethyl group instead of a trifluoromethoxy group, the synthetic strategy is directly applicable to this compound.

Table 1: Selected Methods for Quinoline Synthesis from Anilines

| Synthesis Method | Reactants | General Product |

|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Substituted Quinoline |

Pyrimidine (B1678525) Derivatives Synthesis

Pyrimidine and its derivatives are another important class of nitrogen-containing heterocycles that are core components of nucleic acids and many pharmaceutical compounds. The synthesis of a complex pyrido[1,2-c]pyrimidine (B1258497) core structure, which is a scaffold for a family of biologically active compounds, has been described. nih.gov While the direct use of this compound was not explicitly detailed, the synthesis of 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione demonstrates that aniline derivatives with cyclopropyl groups are viable precursors for complex pyrimidine systems. nih.gov The general strategies for pyrimidine synthesis often involve the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. The amino group of this compound can serve as a key nitrogen source in such cyclization reactions.

Other Heterocycle Formations (e.g., Triazoles, Pyrroles)

Pyrroles: The Paal-Knorr synthesis is a common method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine, such as an aniline derivative. organic-chemistry.orgorganic-chemistry.org A relevant example is the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole from 4-trifluoromethoxyaniline and 2,5-hexanedione. nih.gov This demonstrates the feasibility of using anilines with a trifluoromethoxy group to form the pyrrole (B145914) ring. The Clauson-Kaas pyrrole synthesis provides another route, reacting primary amines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. beilstein-journals.org

Triazoles: Triazoles are five-membered heterocyclic compounds with three nitrogen atoms that have found broad applications in pharmaceuticals and agrochemicals. frontiersin.org The synthesis of 1,2,3-triazoles can be achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. beilstein-journals.org Aniline derivatives can be converted to the corresponding aryl azides, which can then participate in this cycloaddition. beilstein-journals.org For the synthesis of 1,2,4-triazoles, various methods exist, including the reaction of amidines with hydrazines or the cyclization of amidrazones. troindia.infrontiersin.org The amino group of this compound can be a starting point for creating the necessary precursors for these syntheses.

Table 2: Synthesis of Other Heterocycles from Aniline Derivatives

| Heterocycle | Synthetic Method | Key Reactants |

|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | Aniline, 1,4-Dicarbonyl Compound nih.govorganic-chemistry.orgorganic-chemistry.org |

| Pyrrole | Clauson-Kaas Synthesis | Aniline, 2,5-Dimethoxytetrahydrofuran beilstein-journals.org |

| 1,2,3-Triazole | Huisgen Cycloaddition | Aryl Azide (from Aniline), Alkyne beilstein-journals.org |

Intermediate in Agrochemical Research and Development

Aniline derivatives are crucial intermediates in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. nbinno.com The inclusion of fluorine-containing substituents, such as the trifluoromethoxy group, is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. semanticscholar.org While specific agrochemicals derived directly from this compound were not identified in the search results, the presence of both the trifluoromethoxy and cyclopropyl moieties suggests its potential in this field. For example, various commercial agrochemicals contain a trifluoromethylpyridine core, highlighting the importance of fluorinated heterocycles. semanticscholar.org A European patent describes agrochemical compositions containing triazole derivatives with cyclopropyl and trifluoromethylphenyl groups, indicating the relevance of these structural motifs in developing new active ingredients. googleapis.com Given that this compound is a precursor to such heterocyclic systems, its role as an intermediate in agrochemical research and development is highly plausible. nih.gov

Building Block for Advanced Materials Research

Aromatic amines, including aniline derivatives, are utilized in the development of functional materials such as polymers and specialty chemicals. smolecule.com The unique combination of the aromatic ring, the cyclopropyl group, and the trifluoromethoxy group in this compound suggests its potential application in materials science. smolecule.com For instance, anilines can be polymerized to form polyaniline (PANI), a conductive polymer. nih.gov The substituents on the aniline monomer can influence the properties of the resulting polymer. While there are no specific reports on the use of this compound in advanced materials, its structural features make it an interesting candidate for creating new materials with tailored electronic, thermal, or optical properties.

Future Research Directions and Synthetic Innovations

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of functionalized anilines is no exception. While specific green routes for 2-Cyclopropyl-4-(trifluoromethoxy)aniline are not yet extensively documented, future research will likely adapt established green chemistry principles to its synthesis. Traditional methods for aniline (B41778) synthesis often involve multi-step processes with harsh reagents and significant waste generation.

Future endeavors in this area could include:

Catalytic C-H Amination: Direct amination of a cyclopropyl-trifluoromethoxybenzene precursor would be a highly atom-economical approach, avoiding the need for nitration and subsequent reduction steps.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for nitration and hydrogenation reactions, minimizing the risks associated with hazardous reagents and intermediates.

Bio-catalysis: The use of enzymes for selective amination or for the synthesis of precursors could offer a highly selective and environmentally benign synthetic route.

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool for greener chemical transformations, and its application to the amination of aromatic rings is an area of active research. researchgate.net

The development of such greener routes will be crucial for the cost-effective and environmentally responsible production of this compound, making it more accessible for various applications. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of functional groups in this compound suggests a rich and complex reactivity profile that warrants further investigation. The interplay between the electron-donating amino group, the strained cyclopropyl (B3062369) ring, and the strongly electron-withdrawing trifluoromethoxy group can lead to novel and potentially unexpected chemical transformations.

Future research in this domain could focus on:

Cyclopropyl Ring-Opening Reactions: The strain in the cyclopropane (B1198618) ring makes it susceptible to ring-opening under certain conditions. longdom.org Investigating the selective ring-opening of this moiety in the presence of the other functional groups could lead to the synthesis of novel linear aniline derivatives.

Directed C-H Functionalization: The amino group can act as a directing group for the selective functionalization of the aromatic ring, enabling the introduction of additional substituents with high regioselectivity.

Photoredox Catalysis: The electronic properties of the molecule may make it a suitable substrate for photoredox-catalyzed reactions, opening up new avenues for bond formation and functionalization.

Synthesis of Heterocycles: The aniline functionality is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines. nih.govnih.gov Exploring the use of this compound in the synthesis of novel heterocyclic scaffolds is a promising area of research.

Advanced Computational Studies for Deeper Structure-Reactivity Understanding

Computational chemistry provides a powerful lens through which to understand the intricate relationship between the structure of a molecule and its chemical reactivity. For this compound, advanced computational studies can offer invaluable insights that can guide synthetic efforts and the design of new applications.

Key areas for computational investigation include:

Conformational Analysis: Understanding the preferred conformations of the cyclopropyl and trifluoromethoxy groups relative to the aniline ring is crucial for predicting its interaction with other molecules and its reactivity.

Reaction Mechanism Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and reaction pathways of potential transformations, providing a deeper understanding of the reaction mechanisms and helping to optimize reaction conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: If this molecule is explored for biological applications, QSAR studies can be employed to correlate its structural features with its biological activity, aiding in the design of more potent and selective analogues. nih.gov

These computational studies, when combined with experimental work, can accelerate the discovery of new reactions and applications for this versatile building block. nih.gov

Expansion of Applications in Diverse Chemical Synthesis Fields

The structural motifs present in this compound are highly sought after in various areas of chemical synthesis, particularly in the design of bioactive molecules. The cyclopropyl group is a well-established feature in medicinal chemistry, often used to improve metabolic stability, binding affinity, and other pharmacokinetic properties. scientificupdate.comnih.govacs.org The trifluoromethoxy group is a lipophilic hydrogen bond acceptor that can enhance membrane permeability and metabolic stability. The aniline core is a versatile handle for further chemical modifications.

Future applications of this compound could be explored in the following areas:

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The unique combination of functional groups could lead to compounds with improved efficacy and pharmacokinetic profiles for a range of therapeutic targets. cresset-group.comnih.gov

Agrochemicals: The development of new pesticides and herbicides often relies on the incorporation of fluorinated and cyclopropyl moieties to enhance biological activity. mdpi.com

Materials Science: The incorporation of this molecule into polymers or other materials could impart unique properties, such as altered thermal stability, hydrophobicity, or optical properties.

The continued exploration of this compound as a versatile synthetic building block is expected to unlock new opportunities in these and other fields of chemical science. researchgate.netresearchgate.net

Q & A

Q. What are the key synthetic routes for 2-Cyclopropyl-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves introducing the cyclopropyl group via nucleophilic substitution or cyclopropanation reactions. For example, starting with 4-(trifluoromethoxy)aniline, the cyclopropyl moiety can be introduced using cyclopropane carboxylic acid derivatives under palladium catalysis . Nitration or halogenation steps may precede cyclopropanation to ensure regioselectivity. Reaction temperature (-20°C to +80°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically affect yield. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of the aniline ring?

- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing meta- and para-directing substituent. Its inductive (-I) effect deactivates the aromatic ring, reducing electrophilic substitution rates. For nitration, the trifluoromethoxy group directs incoming electrophiles to the para position relative to itself, as demonstrated in studies on N-acetyl-4-(trifluoromethoxy)aniline, where nitration occurs predominantly at the 3-position (meta to the amino group) . This electronic profile must be considered when designing reactions involving electrophiles.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the cyclopropyl (δ ~1.0–1.5 ppm) and trifluoromethoxy (δ ~−58 ppm) groups.

- HPLC-MS : Validates molecular weight (e.g., 191.15 g/mol for the methyl analog) and purity .

- Elemental Analysis : Used to verify composition (e.g., C: 50.3%, H: 4.2%, F: 29.8%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?

- Methodological Answer : Conflicting regioselectivity may arise from competing directing effects (e.g., amino vs. trifluoromethoxy groups). Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, isotopic labeling or competitive reactions with controlled electrophiles (e.g., NO vs. Br) clarify dominant pathways. For example, nitration of N-acetyl-3-(trifluoromethoxy)aniline yields 6-nitro (major) and 4-nitro (minor) products, highlighting the trifluoromethoxy group’s para-directing dominance over acetylated amino groups .

Q. What strategies optimize the synthesis of derivatives while minimizing steric hindrance from the cyclopropyl group?

- Methodological Answer : Steric effects from the cyclopropyl group can impede reactions at ortho positions. Strategies include:

- Protecting Groups : Temporarily mask the amino group (e.g., acetylation) to reduce steric bulk .

- Microwave-Assisted Synthesis : Enhances reaction efficiency under high-temperature, short-duration conditions .

- Catalytic Systems : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings to favor less hindered sites .

Q. How should analytical methods be validated to detect trace impurities in this compound?

- Methodological Answer : Develop a validated HPLC protocol with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Reference standards for common impurities (e.g., nitro derivatives, unreacted cyclopropane precursors) are essential. For example, 4-Nitro-3-(trifluoromethyl)-aniline (Imp. A) and N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (Imp. B) can be quantified with detection limits <0.1% . Cross-validate with GC-MS for volatile byproducts.

Q. What safety protocols are critical for handling this compound given its hazard profile?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |